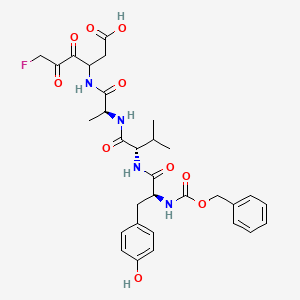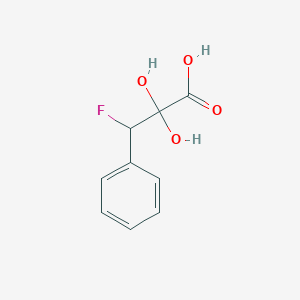
3-Fluoro-2,2-dihydroxy-3-phenylpropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dihydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxo-3-phenylpropanoic acid or 3-fluoro-2,2-dioxo-3-phenylpropanoic acid.
Reduction: Formation of 3-fluoro-2,2-dihydroxy-3-phenylpropanol.
Substitution: Formation of 3-substituted-2,2-dihydroxy-3-phenylpropanoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to the beta subunit of the enzyme DNA gyrase, which is essential for DNA replication . Additionally, it can bind to the beta subunit of RNA polymerase, preventing mRNA synthesis and thus inhibiting protein synthesis in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanoic acid: A parent compound with similar structural features but lacks the fluorine and hydroxyl groups.
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid: A structurally related compound with methyl groups instead of hydroxyl groups.
2,3-Dihydroxy-3-phenylpropanoic acid: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl groups provide additional sites for chemical modification.
Propiedades
Fórmula molecular |
C9H9FO4 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
3-fluoro-2,2-dihydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9FO4/c10-7(9(13,14)8(11)12)6-4-2-1-3-5-6/h1-5,7,13-14H,(H,11,12) |
Clave InChI |
PFBCEKZKHFMKDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


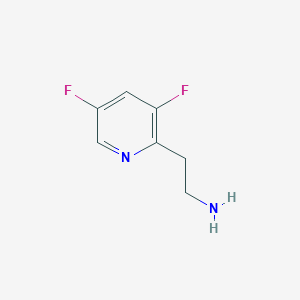
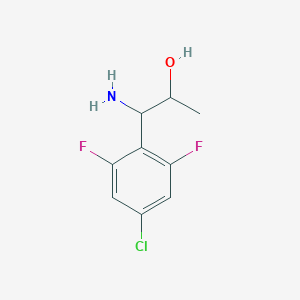
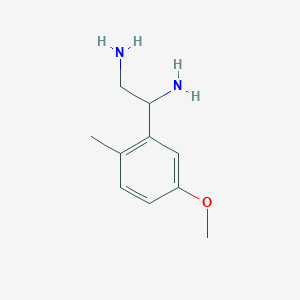
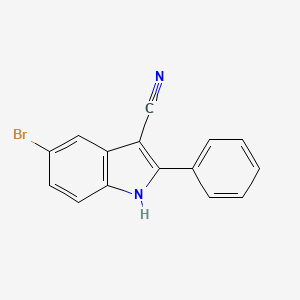
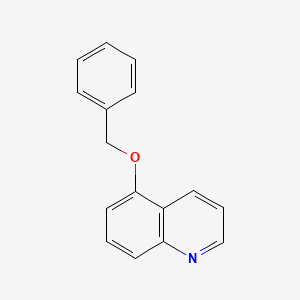
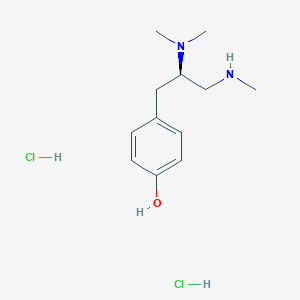
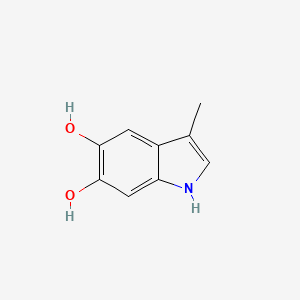

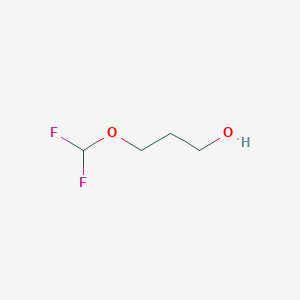
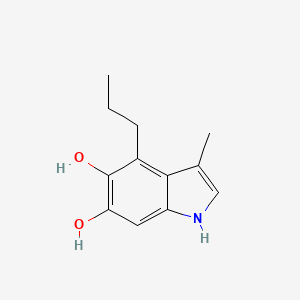
![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)

